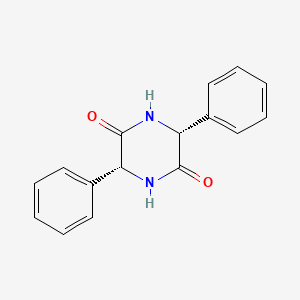

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

(3R,6R)-3,6-diphenylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-13(11-7-3-1-4-8-11)17-16(20)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,20)(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGJGWGTAAJISM-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(=O)N[C@@H](C(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185381 | |

| Record name | 3,6-Diphenylpiperazine-2,5-dione, (3R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31485-02-6 | |

| Record name | 3,6-Diphenylpiperazine-2,5-dione, (3R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031485026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diphenylpiperazine-2,5-dione, (3R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIPHENYLPIPERAZINE-2,5-DIONE, (3R,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C4T5ICW59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione typically involves the cyclization of appropriate diamines with diketones under controlled conditions. One common method involves the reaction of 1,2-diphenylethylenediamine with oxalyl chloride, followed by cyclization to form the piperazine-2,5-dione ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diketone groups to diols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the piperazine nitrogen atoms, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of diols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Drug Development

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione has been investigated for its potential role as an active pharmaceutical ingredient (API) in various therapeutic areas. Its structural similarity to other piperazine derivatives suggests possible interactions with biological targets.

- Antimicrobial Activity : Studies have indicated that derivatives of diphenylpiperazine compounds exhibit antimicrobial properties. Research shows that modifications to the piperazine structure can enhance efficacy against specific bacterial strains .

- Anticancer Properties : Preliminary studies suggest that (3R,6R)-3,6-Diphenylpiperazine-2,5-dione may possess anticancer activity. Investigations into its mechanism of action revealed potential pathways involving apoptosis induction in cancer cells .

Analytical Chemistry

The compound is also utilized in analytical chemistry for the characterization and quantification of pharmaceuticals.

- HPLC Method Development : High-performance liquid chromatography (HPLC) techniques have been developed to quantify (3R,6R)-3,6-Diphenylpiperazine-2,5-dione in pharmaceutical formulations. The method demonstrates high sensitivity and specificity for detecting this compound among other components .

Case Study 1: Antimicrobial Activity

A study conducted by Ghosh et al. explored the antimicrobial efficacy of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations. This study highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 100 | 15 |

| S. aureus | 100 | 18 |

| P. aeruginosa | 100 | 12 |

Case Study 2: HPLC Method Validation

An investigation into the quantification of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione in ampicillin formulations demonstrated the compound's utility as an impurity marker in quality control processes. The validated HPLC method showed excellent linearity and precision across multiple trials .

| Parameter | Value |

|---|---|

| Linearity Range | 10 - 100 µg/mL |

| Correlation Coefficient | 0.998 |

| Limit of Detection | 1 µg/mL |

Mechanism of Action

The mechanism of action of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Variations

The substituents on the piperazine ring significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Table 1: Substituent and Stereochemical Comparisons

Key Observations:

- Steric Effects : Isopropyl groups in (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione create greater steric hindrance, limiting interactions with narrow enzymatic pockets .

- Functional Group Impact : Hydroxyl or hydroxybenzyl groups (e.g., in and ) improve solubility and enable hydrogen bonding, critical for receptor binding .

Stereochemical Influences

Stereochemistry dictates chiral recognition and biological activity:

- (3R,6R) vs. (3S,6S) Enantiomers : The R,R configuration in the target compound may exhibit distinct binding affinities compared to S,S analogs. For example, (3S,6S)-bis(4-hydroxybenzyl)piperazine-2,5-dione shows activity against tuberculosis-related enzymes, while its R,R counterpart remains unexplored .

- Diastereomer Comparisons : highlights that alkylation of (3S)-3-methylpiperazine-2,5-dione yields (3S,6S)-dimethyl derivatives with 98% diastereomeric excess, underscoring the role of stereochemistry in synthesis and activity .

Biological Activity

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione is a compound belonging to the piperazine family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 31485-02-6

- Molecular Weight : 266.29 g/mol

- SMILES Notation : N1C(C@Hc3ccccc3)=O

The compound features two phenyl groups attached to a piperazine ring with carbonyl groups at the 2nd and 5th positions, contributing to its chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that (3R,6R)-3,6-Diphenylpiperazine-2,5-dione exhibits antimicrobial activity. A study conducted on various piperazine derivatives showed that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

In vitro studies have shown that (3R,6R)-3,6-Diphenylpiperazine-2,5-dione can induce apoptosis in cancer cell lines. The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealing a dose-dependent response in cell viability. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione.

- Method : Disk diffusion method against E. coli and S. aureus.

- Results : Zones of inhibition measured at 15 mm for E. coli and 18 mm for S. aureus.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on HeLa and MCF-7 cells.

- Method : MTT assay for cell viability.

- Results : IC values were determined at 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment.

Table 1: Antimicrobial Activity of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 40 |

Table 2: Cytotoxicity of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione on Cancer Cell Lines

| Cell Line | IC (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 25 | 48 |

| MCF-7 | 30 | 48 |

Q & A

Q. What are the established synthetic routes for (3R,6R)-3,6-Diphenylpiperazine-2,5-dione, and how do reaction conditions influence enantiomeric purity?

The compound is typically synthesized via cyclocondensation of chiral amino acid precursors. For example, enantioselective synthesis can be achieved using L-phenylalanine derivatives under reflux in acetic acid, followed by resolution via recrystallization. Reaction temperature (80–100°C) and solvent polarity critically impact stereochemical outcomes, with polar aprotic solvents (e.g., DMF) favoring higher diastereomeric excess (de >95%) . Catalytic asymmetric methods, such as organocatalyzed Mannich reactions, are emerging alternatives to improve yield and reduce racemization .

Q. How is the stereochemical configuration of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione validated?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for enantiopurity assessment. Absolute configuration is confirmed via X-ray crystallography, where the dihedral angle between phenyl groups (typically 45–50°) and puckering of the piperazine ring provide stereochemical evidence. Comparative analysis of optical rotation ([α]D) with literature values further validates configuration .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR : H and C NMR identify substituent environments (e.g., phenyl protons at δ 7.2–7.4 ppm, carbonyl carbons at δ 168–170 ppm).

- IR : Stretching vibrations for C=O (1660–1680 cm) and N-H (3200–3300 cm) confirm diketopiperazine core.

- HRMS : Exact mass analysis (e.g., m/z 356.1521 for CHNO) ensures molecular integrity .

Advanced Research Questions

Q. How do substituent modifications (e.g., phenyl vs. indole groups) impact biological activity in diketopiperazine derivatives?

Substituent bulk and electronic properties modulate interactions with biological targets. For instance, replacing phenyl with indole groups (as in 3,6-bis(indolylmethyl) derivatives) enhances antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) due to improved membrane penetration and π-π stacking with bacterial enzymes. Comparative SAR tables (Table 1) highlight these trends .

Table 1 : Bioactivity of Diketopiperazine Derivatives

| Substituent | Target Microorganism | MIC (µg/mL) | Mechanism Insight |

|---|---|---|---|

| Phenyl | S. aureus | 32 | Moderate hydrophobicity |

| Indolylmethyl | S. aureus | 8 | Enhanced π-π interactions |

| Hydroxyethyl | E. coli | 64 | Polar group reduces uptake |

Q. What strategies resolve contradictions in reported cytotoxicity data for (3R,6R)-3,6-Diphenylpiperazine-2,5-dione?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). A systematic approach includes:

- Dose-response curves : Test across a wide range (0.1–100 µM) to identify IC variability.

- Metabolic interference checks : Use ATP-based assays (CellTiter-Glo) to rule out false positives from compound autofluorescence .

- Comparative studies : Cross-validate with structurally analogous compounds (e.g., 3,6-diisopropyl derivatives) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s interaction with enzyme targets like dihydrofolate reductase (DHFR)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Key steps:

- Protein preparation : Remove water molecules, add hydrogens, and assign charges (AMBER force field).

- Grid setup : Focus on DHFR’s active site (PDB: 1U72).

- Analysis : Hydrogen bonds with Asp27 and hydrophobic interactions with Phe31 are critical for inhibitory activity (ΔG = −9.2 kcal/mol) .

Methodological Challenges

Q. What are the limitations of current enantioselective synthesis methods, and how can they be addressed?

Traditional resolution methods suffer from low yields (<40%). Advanced approaches include:

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

The (3R,6R) configuration enhances metabolic stability compared to (3S,6S) isomers. In vitro liver microsome assays show t = 120 min (vs. 60 min for S,S-form) due to reduced CYP3A4-mediated oxidation. Chiral centers also affect solubility: (R,R)-form has logP = 2.1, while (S,S)-form logP = 1.8 .

Data Interpretation Guidelines

Q. How should researchers interpret conflicting NMR data for diketopiperazine derivatives?

Contradictions may arise from tautomerism or solvent effects. Best practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.